1-(Pyrazin-2-yl)ethanamine

Catalog No.
S789526
CAS No.
179323-60-5
M.F
C6H9N3
M. Wt
123.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyrazin-2-yl)ethanamine

CAS Number

179323-60-5

Product Name

1-(Pyrazin-2-yl)ethanamine

IUPAC Name

1-pyrazin-2-ylethanamine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3

InChI Key

IIGXIHLJMZQHJY-UHFFFAOYSA-N

SMILES

CC(C1=NC=CN=C1)N

Synonyms

α-Methylpyrazinemethanamine; 1-(Pyrazin-2-yl)ethanamine; 1-(Pyrazin-2-yl)ethylamine

Canonical SMILES

CC(C1=NC=CN=C1)N

Synthesis and Characterization:

1-(Pyrazin-2-yl)ethanamine, also known as 1-(2-pyrazinyl)ethylamine, is an organic molecule with the chemical formula C6H9N3. It is a colorless liquid with a boiling point of 184-186 °C []. Several methods have been reported for its synthesis, including the reaction of 2-chloro-pyrazine with ethylamine []. Its structure and purity are typically confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Applications:

While research on 1-(Pyrazin-2-yl)ethanamine is ongoing, its potential applications in scientific research are still being explored. Here are some areas where it might hold promise:

  • Medicinal Chemistry: The pyrazine ring is a common scaffold found in various biologically active compounds []. 1-(Pyrazin-2-yl)ethanamine could serve as a starting material for the synthesis of novel drug candidates with diverse pharmacological activities. However, further research is needed to evaluate its potential therapeutic effects and safety profile.
  • Material Science: The presence of both amine and aromatic groups in its structure suggests potential applications in the development of new functional materials. For instance, it could be investigated for its suitability in the design of polymers, catalysts, or sensors. However, more research is required to understand its specific properties and potential functionalities in material science.

Current Research:

  • Substrate in enzymatic reactions: A recent study investigated the activity of a specific enzyme towards 1-(Pyrazin-2-yl)ethanamine, providing insights into its potential use in understanding enzymatic mechanisms [].

1-(Pyrazin-2-yl)ethanamine, with the molecular formula C6_6H9_9N3_3, is an organic compound that features a pyrazine ring substituted with an ethanamine group. This compound is notable for its nitrogen-containing heterocycle, which contributes to its unique chemical properties and potential biological activities. It is classified under the category of amines and has a CAS number of 179323-60-5. The structure of 1-(Pyrazin-2-yl)ethanamine allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry .

As mentioned earlier, 1-(Pyrazin-2-yl)ethanamine is being studied for its potential to activate beta3-adrenergic receptors []. When a drug binds to this receptor, it can mimic the effects of natural adrenaline (epinephrine), leading to various cellular responses. However, the detailed mechanism of action of this specific compound requires further research.

  • Oxidation: The amine group can be oxidized to form imines or nitriles using reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The pyrazine ring can undergo reduction to yield dihydropyrazine derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amine group can engage in nucleophilic substitution reactions, leading to the formation of amides or other derivatives when reacted with acyl chlorides or anhydrides.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganate, Hydrogen peroxideAqueous or organic solvent
ReductionSodium borohydride, Lithium aluminum hydrideAnhydrous conditions
SubstitutionAcyl chlorides, AnhydridesBase-catalyzed conditions

Major Products

  • Oxidation: Imines or nitriles.
  • Reduction: Dihydropyrazine derivatives.
  • Substitution: Amides or other substituted derivatives.

1-(Pyrazin-2-yl)ethanamine exhibits potential biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in drug development.
  • Central Nervous System Activity: There are indications that it may influence central nervous system functions, although specific mechanisms and targets require further investigation .

The synthesis of 1-(Pyrazin-2-yl)ethanamine can be achieved through various methods:

  • Reduction of 1-(pyrazin-2-yl)ethanone: This method involves using sodium cyanoborohydride in the presence of ammonium acetate in methanol.
  • Alternative Synthetic Routes: Other synthetic approaches may include the use of different reducing agents or starting materials that lead to the desired product .

1-(Pyrazin-2-yl)ethanamine has several applications across various fields:

  • Chemistry: Acts as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Biology: Investigated for its potential therapeutic effects against various diseases due to its biological activity.
  • Medicine: Serves as a precursor in drug development targeting specific biological pathways.
  • Industry: Utilized in producing materials with tailored properties, such as polymers and dyes.

The interactions of 1-(Pyrazin-2-yl)ethanamine with biological targets are of significant interest. The compound may bind to specific enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. Detailed studies are necessary to elucidate its precise molecular targets and mechanisms of action .

Several compounds share structural similarities with 1-(Pyrazin-2-yl)ethanamine:

  • 1-(Pyrazin-2-yl)ethanol: Contains a hydroxyl group instead of an amine group.
  • 1-(Pyrazin-2-yl)ethanone: The ketone analog of 1-(Pyrazin-2-yl)ethanamine.
  • 2-(Pyrazin-2-yl)ethanamine: An isomer with the ethanamine group attached at a different position on the pyrazine ring.

Uniqueness

The uniqueness of 1-(Pyrazin-2-yl)ethanamine lies in its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its amine group allows for versatile modifications, enhancing its utility as an intermediate in synthetic chemistry compared to its analogs.

Classical Synthetic Routes

Classical approaches to 1-(pyrazin-2-yl)ethanamine often rely on condensation reactions between pyrazine derivatives and amine-containing precursors. One notable method adapts the Strecker synthesis, where α-aminonitriles are formed via the reaction of pyrazine-2-carbaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis to yield the target amine [4]. This route, while straightforward, faces limitations in regioselectivity and requires harsh acidic conditions for nitrile hydrolysis, often leading to moderate yields [4].

Another classical strategy involves the Jones-Karmas-Spoerri method, initially developed for pyrazinones. By condensing pyrazine-2-carboxylic acid derivatives with ethanolamine under basic conditions, researchers have achieved the formation of the ethanamine side chain through nucleophilic acyl substitution [4]. However, this method necessitates careful control of reaction stoichiometry to avoid over-alkylation or ring-opening side reactions.

Modern Synthetic Approaches

Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized the synthesis of 1-(pyrazin-2-yl)ethanamine. Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of pyrazine halides with ethanolamine derivatives. For instance, 2-chloropyrazine reacts with N-Boc-ethylenediamine in the presence of Pd(OAc)₂ and Xantphos, yielding protected amine intermediates that are subsequently deprotected to the target compound [2]. This method offers excellent regiocontrol, with reported yields exceeding 80% under optimized conditions [2].

Reductive amination using H-Cube® flow reactors represents another advancement. Pyrazine-2-carbaldehyde undergoes continuous-flow hydrogenation with ammonium acetate over Pd/C catalysts at 60–100°C and 40–60 bar H₂ pressure, achieving conversions >90% in residence times under 30 minutes [2]. This approach eliminates stoichiometric reductants and improves safety profiles compared to batch processes [2].

One-Pot Synthesis Strategies

Recent developments emphasize tandem reactions for efficiency. A notable one-pot sequence combines:

  • Grignard addition of ethylmagnesium bromide to pyrazine-2-carbonitrile
  • In situ reduction of the resulting imine with NaBH₄
  • Acidic workup to yield 1-(pyrazin-2-yl)ethanamine

This method circumvents intermediate isolation steps, achieving an overall yield of 68% while reducing solvent waste [4]. Microwave-assisted protocols further enhance reaction rates, with full conversion observed within 15 minutes at 150°C in DMF [4].

Stereochemical Considerations

Synthesis of (R)-1-(Pyrazin-2-yl)ethanamine

Asymmetric hydrogenation using chiral Ru catalysts provides access to the (R)-enantiomer. Pyrazine-2-yl acrylamide substrates undergo hydrogenation with [Ru((R)-BINAP)(p-cymene)Cl]₂ at 50 bar H₂, achieving enantiomeric excess (ee) values up to 94% [2]. The bulky BINAP ligand induces facial selectivity, while electron-withdrawing pyrazine substituents enhance catalyst-substrate π-interactions [2].

Synthesis of (S)-1-(Pyrazin-2-yl)ethanamine

Enzymatic resolution offers an alternative route to the (S)-enantiomer. Candida antarctica lipase B selectively acetylates the (R)-enantiomer in racemic mixtures, enabling kinetic resolution with an E-value >200 [4]. The remaining (S)-amine is isolated in >99% ee after column chromatography, though this method sacrifices 50% of the starting material.

Scale-Up and Industrial Production Challenges

Industrial adoption of laboratory methods faces multiple hurdles:

ChallengeMitigation StrategySource
High-pressure hydrogenation costsReplace H-Cube® with trickle-bed reactors [2]
Catalyst deactivationUse sintered metal filters for Pd/C recovery [2]
Enantiomer separationSimulated moving bed chromatography [4]
Thermal instabilityContinuous flow processing [2]

Transitioning from batch to continuous manufacturing reduces safety risks associated with exothermic amination steps. A pilot-scale study demonstrated 92% yield maintenance when scaling Pd-catalyzed reductive amination from 10 g to 5 kg batches [2]. However, pyrazine ring sensitivity to trace metals necessitates stringent quality control in catalyst selection and reactor passivation.

Economic analyses suggest that enzymatic routes become viable at >100 kg production scales, despite higher upfront costs, due to reduced waste disposal requirements [4]. Hybrid approaches combining metal catalysis for ring functionalization with biocatalysis for stereocontrol show particular promise for large-scale enantiopure synthesis.

XLogP3

-0.9

Dates

Last modified: 08-15-2023

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